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Compound of Interest

Compound Name: Pomalidomide-C2-acid

Cat. No.: B8201732 Get Quote

For researchers, scientists, and drug development professionals, this document provides a

comprehensive technical guide on Pomalidomide-C2-acid, a key building block in the

development of Proteolysis Targeting Chimeras (PROTACs).

Pomalidomide-C2-acid is a synthetic ligand-linker conjugate that incorporates the well-

characterized immunomodulatory drug (IMiD) Pomalidomide. Pomalidomide is a potent binder

of the E3 ubiquitin ligase Cereblon (CRBN), a crucial component of the CUL4A-DDB1-CRBN

E3 ubiquitin ligase complex. By functionalizing pomalidomide with a two-carbon carboxylic acid

linker, this molecule provides a versatile anchor point for the attachment of a warhead that

targets a specific protein of interest for degradation.

Core Compound Information
The fundamental properties of Pomalidomide-C2-acid are summarized below, providing

essential information for its use in chemical synthesis and experimental design.

Parameter Value

CAS Number 2225940-46-3

Molecular Formula C₁₅H₁₃N₃O₆

SMILES
O=C(CCNC1=CC=CC(C(N2C3C(NC(CC3)=O)=

O)=O)=C1C2=O)O
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Mechanism of Action: Hijacking the Ubiquitin-
Proteasome System
Pomalidomide-based PROTACs function by co-opting the cell's natural protein degradation

machinery. The pomalidomide moiety of the PROTAC binds to CRBN, while the warhead binds

to the target protein of interest (POI). This induced proximity forms a ternary complex, which

facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the

surface of the POI. The resulting polyubiquitinated protein is then recognized and degraded by

the 26S proteasome.

The binding of pomalidomide to CRBN alters the substrate specificity of the E3 ligase complex,

leading to the recruitment and subsequent degradation of specific "neosubstrate" proteins. The

most well-characterized neosubstrates of pomalidomide are the lymphoid transcription factors

Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these factors is central to the anti-

myeloma and immunomodulatory effects of pomalidomide.

PROTAC-mediated protein degradation workflow.

Quantitative Data
While specific quantitative data for Pomalidomide-C2-acid, such as its direct binding affinity to

CRBN or the degradation efficiency of PROTACs derived from it, are not readily available in

public literature, the parent molecule, pomalidomide, has been extensively studied. This data

provides a strong foundation for predicting the behavior of Pomalidomide-C2-acid-based

PROTACs.

Table 1: Binding Affinity of Pomalidomide to Cereblon (CRBN)

Compound
Binding Affinity (Kd) to
CRBN

Assay Method

Pomalidomide ~157 nM[1]
Isothermal Titration

Calorimetry (ITC)

Pomalidomide IC50 of ~2 µM[2] Competitive Binding Assay

Table 2: Representative Degradation Performance of Pomalidomide-based PROTACs
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PROTAC Target DC50 Dmax Cell Line

HDAC8 147 nM[3] 93%[3] Not Specified

EGFR Not Specified 96% at 72h[4] A549

DC50: The concentration of the PROTAC required to degrade 50% of the target protein. Dmax:

The maximum percentage of target protein degradation achieved.

Experimental Protocols
The synthesis of Pomalidomide-C2-acid is a critical step in the development of pomalidomide-

based PROTACs. While a specific protocol for the C2-acid variant is not publicly detailed, a

general and robust method for the synthesis of pomalidomide-linker conjugates involves a

nucleophilic aromatic substitution (SNAr) reaction.

General Protocol for the Synthesis of Pomalidomide-Linker Conjugates:

This protocol describes a representative synthesis of a pomalidomide-linker conjugate, which

can be adapted for the synthesis of Pomalidomide-C2-acid by using an appropriate amino-

C2-acid linker.

Materials:

4-Fluorothalidomide

Amino-linker with a terminal carboxylic acid (e.g., 3-aminopropanoic acid)

Diisopropylethylamine (DIPEA)

Dimethyl sulfoxide (DMSO)

Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

To a solution of 4-fluorothalidomide (1.0 equivalent) in DMSO, add the amino-linker with the

carboxylic acid (1.1-1.5 equivalents).
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Add DIPEA (2.0-3.0 equivalents) to the reaction mixture.

Stir the reaction at an elevated temperature (e.g., 80-100 °C) and monitor the progress by a

suitable analytical technique such as LC-MS.

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with water and acidify to a pH of ~2-3 with a suitable acid (e.g., 1N HCl) to

precipitate the product.

Filter the precipitate, wash with water, and dry under vacuum.

Purify the crude product by a suitable chromatographic method, such as reverse-phase

HPLC, to obtain the pure Pomalidomide-C2-acid.

Workflow for PROTAC Synthesis using Pomalidomide-C2-acid:

Once synthesized, Pomalidomide-C2-acid can be conjugated to a warhead targeting the

protein of interest. A common method for this is via an amide bond formation.
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PROTAC Synthesis

Purification & Analysis

Pomalidomide-C2-acid

Amide Coupling
(e.g., HATU, EDC)

Warhead with Amine Linker
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(e.g., LC-MS, NMR)
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General workflow for PROTAC synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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